

Spectroscopic data of Cholesteryl laurate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Cholesteryl laurate

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An In-depth Technical Guide to the Spectroscopic Data of **Cholesteryl Laurate**

This guide provides a comprehensive overview of the spectroscopic data for **Cholesteryl Laurate** (also known as Cholesteryl dodecanoate), a common cholesteryl ester. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and material characterization. This document presents data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **Cholesteryl laurate**, both ^1H and ^{13}C NMR provide distinct signals corresponding to the cholesterol backbone and the laurate fatty acid chain.

Data Presentation: ^1H and ^{13}C NMR

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for **Cholesteryl laurate**, with data referenced from spectra obtained in deuterated chloroform (CDCl_3).^[1]

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)^[1]

Chemical Shift (ppm)	Description
5.37	Olefinic proton on the cholesterol ring (C6-H)
4.60	Proton on the carbon bearing the ester oxygen (C3-H)
2.25 - 2.32	Methylene protons on the laurate chain adjacent to the carbonyl group (-CH ₂ -COO)
0.68 - 2.00	Complex region of overlapping signals from the cholesterol ring and side chain, and the laurate alkyl chain
1.02	Singlet, Methyl protons (C19-H ₃)
0.91	Doublet, Methyl protons (C21-H ₃)
0.86, 0.87	Doublets, Isopropyl methyl protons (C26-H ₃ , C27-H ₃)
0.68	Singlet, Methyl protons (C18-H ₃)

Table 2: ¹³C NMR Spectroscopic Data (25.16 MHz, CDCl₃)[\[1\]](#)

Chemical Shift (ppm)	Description
173.10	Ester Carbonyl Carbon (C=O)
139.70	Quaternary Olefinic Carbon (C5)
122.55	Olefinic Carbon (C6)
73.61	Carbon bearing the ester oxygen (C3)
56.73, 56.22	Quaternary Carbons (C14, C17)
50.09	Quaternary Carbon (C13)
11.86 - 42.33	Aliphatic carbons from the cholesterol ring, side chain, and laurate chain
34.69	Methylene carbon on the laurate chain adjacent to the carbonyl group (-CH ₂ -COO)
14.11	Terminal methyl carbon of the laurate chain

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **Cholesteryl laurate** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **Cholesteryl laurate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
- Instrumentation: Utilize a standard NMR spectrometer. Data presented here was acquired on 400 MHz and 25.16 MHz instruments for ¹H and ¹³C, respectively.[1]
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum. A typical experiment involves a sufficient number of scans to achieve a good signal-to-noise ratio.[2]
 - The chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm or tetramethylsilane (TMS) at 0 ppm.

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - The chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.
 - Techniques like NOE polarization transfer can enhance signal sensitivity.[\[3\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of **Cholesteryl laurate** shows characteristic absorption bands corresponding to its ester functional group and its long aliphatic chains. The data below is based on spectra of cholesterol and related esters.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Key IR Absorption Bands for **Cholesteryl Laurate**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~2950-2850	C-H stretching	Aliphatic CH_2 , CH_3
~1735	C=O stretching	Ester carbonyl
~1465	C-H bending	CH_2 scissoring
~1380	C-H bending	CH_3 symmetric bending
~1170	C-O stretching	Ester (acyl-oxygen)

Experimental Protocol: FTIR Spectroscopy

The following protocol describes the preparation of a solid sample for IR analysis.

- Sample Preparation (Film Casting Method):
 - Dissolve a small amount of **Cholesteryl laurate** in a volatile solvent like chloroform (CHCl_3).[\[1\]](#)
 - Deposit a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate completely, which may be assisted by gentle heating, leaving a thin film of the sample on the plate.[\[7\]](#)
- Sample Preparation (Nujol Mull Method):
 - Alternatively, grind a few milligrams of the solid sample into a fine powder using an agate mortar and pestle.[\[7\]](#)
 - Add a drop or two of Nujol (mineral oil) and continue grinding to create a uniform, thick paste (a mull).
 - Spread the mull thinly and evenly between two salt plates.[\[7\]](#)
- Data Acquisition:
 - Place the prepared sample holder into the sample compartment of an FTIR spectrometer.
 - Record a background spectrum of the empty beam path (or clean salt plates/Nujol).
 - Record the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry Fragments

The mass spectrum of **Cholesteryl laurate** typically shows a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of

the cholesterol ring.

Table 4: Key Mass-to-Charge Ratios (m/z) for **Cholesteryl Laurate**[1]

m/z	Proposed Ion/Fragment	Description
586.56	$[M+NH_4]^+$	Ammonium adduct of the molecule ($M = C_{39}H_{68}O_2$)
569.53	$[M+H]^+$	Protonated molecular ion
369.35	$[C_{27}H_{45}]^+$	Cholesterol backbone fragment after loss of lauric acid and water
147.12	$[C_9H_{15}O]^+$	Fragment from the A/B rings of the cholesterol nucleus
135.12	$[C_{10}H_{15}]^+$	Further fragment from the cholesterol nucleus

Experimental Protocol: LC-MS/MS

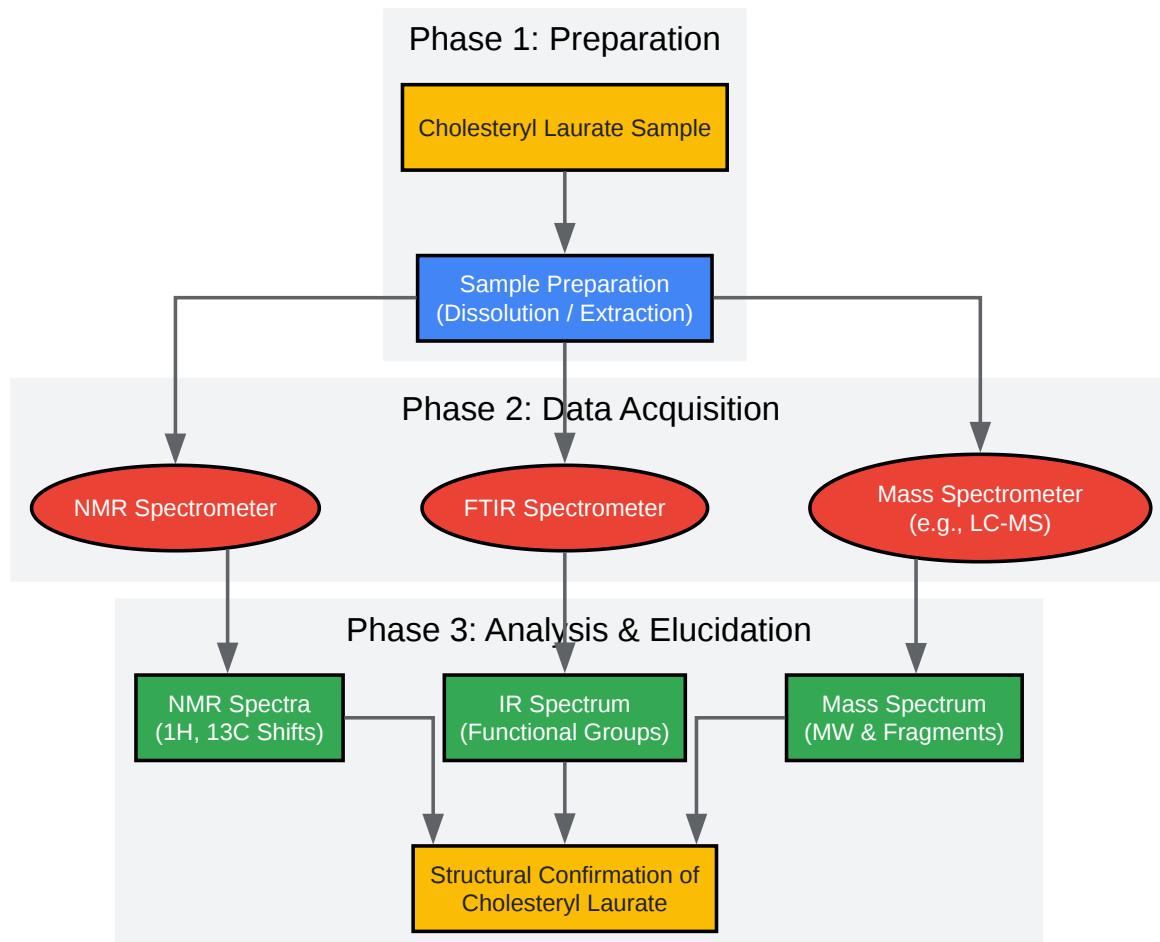
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for analyzing lipids like cholesteryl esters.[8]

- Sample Preparation:
 - Extract lipids from the sample matrix using a modified Bligh-Dyer method with a chloroform/methanol mixture.[9]
 - Dry the organic phase under a stream of nitrogen.[9]
 - Reconstitute the dried lipid extract in a suitable solvent for injection, such as methanol/chloroform (3:1 v/v) with 10 mM ammonium acetate.[10]
- Liquid Chromatography (LC):
 - Separate the lipid extract using reverse-phase HPLC on a C18 column.[8]

- Use a binary solvent system, for example:
 - Solvent A: Water/Methanol (60/40, v/v) with 10 mM ammonium acetate.[10]
 - Solvent B: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate.[10]
- Apply a gradient elution to resolve the different lipid species.
- Mass Spectrometry (MS):
 - Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]
 - Acquire full scan mass spectra to identify the molecular ions (e.g., $[M+H]^+$ or $[M+NH_4]^+$).
 - Perform tandem MS (MS/MS) by selecting the precursor ion of **Cholesteryl laurate** and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation. The fragment at m/z 369.35, corresponding to the dehydrated cholesterol moiety, is a signature for cholesteryl esters.[8]

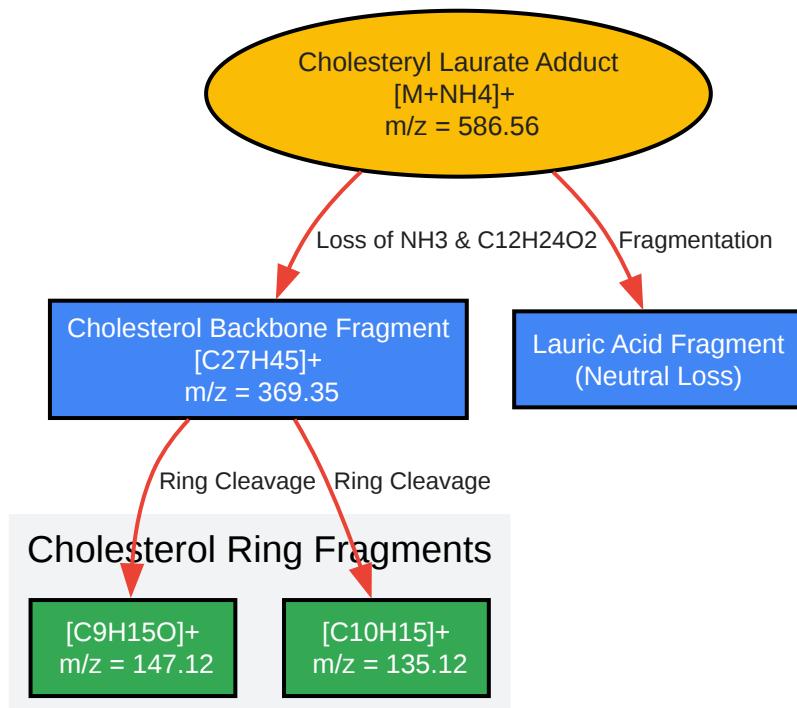
Visualizations: Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of **Cholesteryl Laurate**.



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Caption: Integrated workflow for the spectroscopic characterization of **Cholestryl Laurate**.



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